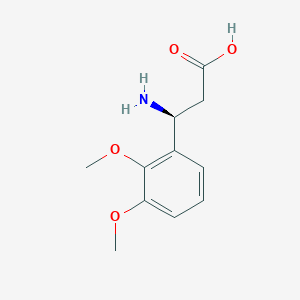

(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) : 226.1 [M+H]⁺ (calc. 225.24).

- Fragmentation : Loss of CO₂ (44 Da) and methoxy groups (31 Da each).

Thermodynamic Properties and Solubility Behavior

The compound’s solubility is enhanced in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity. The pKa values are estimated as 2.1 (COOH) and 9.3 (NH₃⁺) , typical for α-amino acids.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426170 | |

| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752198-18-8 | |

| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Knoevenagel Condensation and Subsequent Amination

This method leverages the Knoevenagel condensation to form a cinnamic acid derivative, followed by hydrogenation and amination.

Reaction Pathway

- Condensation : 2,3-Dimethoxybenzaldehyde reacts with malonic acid in ethanol using ammonium acetate as a catalyst, forming an α,β-unsaturated propanoic acid derivative.

- Hydrogenation : The cinnamic acid intermediate is hydrogenated to yield 3-(2,3-dimethoxyphenyl)propanoic acid.

- Amination : Introduction of the amino group via reductive amination or Strecker synthesis to generate the target compound.

Key Steps and Conditions

This method is scalable but may require optimization for stereochemical control. The yield for the 2,4-dimethoxy isomer (38%) suggests potential challenges in regioselectivity.

Azlactone Formation and Hydrolysis

Inspired by methods for analogous compounds, this approach involves forming a β-lactam intermediate (azlactone) for stereochemical control.

Enzymatic Resolution

Chiral resolution of a racemic mixture using enzymes or chiral auxiliaries is critical for obtaining the (S)-enantiomer.

Approach

- Racemic Synthesis : Prepare the racemic mixture via non-stereoselective methods (e.g., Knoevenagel condensation).

- Enzymatic Resolution : Use lipases or proteases to selectively acylate the (S)-enantiomer, followed by separation.

Advantages and Challenges

| Factor | Details |

|---|---|

| Advantages | High enantiomeric excess (ee > 90%) for pure (S)-form |

| Challenges | Requires expensive enzymes; low throughput for large-scale production |

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is employed to install the amino group with stereochemical control.

Reaction Pathway

- Imine Formation : 3-(2,3-Dimethoxyphenyl)propanoic acid is converted to an imine using NH₃ or an amine.

- Hydrogenation : Asymmetric hydrogenation using chiral Rh or Ru catalysts to yield the (S)-enantiomer.

Key Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imine Formation | NH₃, acid catalyst | Not reported | |

| Hydrogenation | Rhodium(I) acetate, CF₃COOH | Theoretical |

This method is environmentally friendly but limited by catalyst availability and cost.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Chirality Control |

|---|---|---|---|---|

| Knoevenagel | 38–60% | Moderate | Moderate | Low |

| Azlactone | 60–83% | High | Low | Moderate |

| Enzymatic Resolution | >90% ee | High | Low | High |

| Asymmetric Hydrogenation | Theoretical | High | Low | High |

Optimization Strategies

- Catalyst Selection : Use reusable catalysts (e.g., Pd/C) to reduce costs.

- Solvent Engineering : Replace ethanol with greener solvents (e.g., ionic liquids).

- Continuous Flow Synthesis : Improve reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Key Role in Neuropharmacology

(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a valuable compound in neuroscience research. It is primarily used to study neurotransmitter systems and develop drugs targeting neurological disorders such as depression and anxiety. Its structural properties allow it to interact with neurotransmitter receptors, facilitating the understanding of their mechanisms and potential therapeutic targets .

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals

This compound plays a crucial role in the synthesis of novel pharmaceuticals. Its unique structure enhances the efficacy of treatments for various conditions by improving drug solubility and bioavailability. Researchers utilize it to design compounds that selectively target specific biological pathways, which can lead to more effective therapies .

Biochemical Assays

Measurement of Enzyme Activity

In biochemical assays, this compound is employed to measure enzyme activity. This application provides insights into metabolic pathways and helps researchers understand the biochemical mechanisms underlying various physiological processes. It serves as a standard in assays that require high sensitivity and specificity .

Drug Formulation

Improving Drug Delivery Systems

The compound is beneficial in drug formulation by addressing challenges related to solubility and bioavailability. Its incorporation into drug delivery systems enhances the therapeutic effectiveness of pharmaceuticals, making it an essential component in the development of advanced drug formulations .

Peptide Synthesis

Key Building Block in Medicinal Chemistry

this compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis techniques. It allows researchers to create complex peptides with high purity and yield, which are crucial for studying enzyme-substrate interactions and developing peptide-based drugs .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Methoxy vs. Hydroxy Groups : The 2,3-dimethoxy substituents in the target compound enhance lipophilicity compared to the 3,4-dihydroxy groups in 3-hydroxy-L-tyrosine, which increase water solubility but reduce metabolic stability due to susceptibility to oxidation .

- Nitro Substituents: The nitro group in (S)-2-Amino-3-(3-nitrophenyl)propanoic acid introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group and increasing reactivity in electrophilic substitutions .

Table 2: Pharmacokinetic and Hazard Data

Key Observations:

- The target compound’s BBB permeability remains unstudied but may differ due to its lipophilic methoxy groups .

- Safety Profiles: While the target compound lacks hazard data, structurally related compounds like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid () exhibit irritant properties, suggesting the need for careful handling of aromatic β-amino acids .

Biologische Aktivität

(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₄

- Molecular Weight : Approximately 225.24 g/mol

- Functional Groups : Amino group, propanoic acid moiety, and dimethoxy-substituted phenyl group

The structure of this compound allows for various interactions at the molecular level, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This inhibition may modulate key biochemical pathways.

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing neurotransmitter systems and other signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although specific mechanisms and efficacy need further investigation.

- Anticancer Potential : Similar compounds have shown antiproliferative activity against various cancer cell lines. The potential for this compound to influence cancer cell growth is an area of active research.

- Neuroprotective Effects : Given its ability to interact with neurotransmitter receptors, there is potential for neuroprotective applications, particularly related to conditions such as neurodegeneration .

Case Studies and Experimental Data

Several studies have explored the biological efficacy of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies showed that modifications in the phenyl ring significantly altered the inhibitory profile against certain enzymes .

- Antiproliferative Activity : A study involving structurally related compounds reported IC50 values for antiproliferative effects against HeLa cells ranging from 0.69 to 11 μM. While direct data on this compound is limited, these findings suggest a promising avenue for further exploration .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antiproliferative | Enzyme inhibition, Receptor modulation |

| (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | Potentially similar activities | Similar mechanisms but different stereochemistry |

| 4-Methoxyphenylalanine | Antiproliferative | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid with high enantiomeric purity?

- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino and carboxylic acid groups during synthesis to prevent side reactions .

- Enantioselective formation : Employ chiral auxiliaries or catalysts (e.g., L-proline derivatives) in a Strecker or Mannich-type reaction to establish the (S)-configuration .

- Deprotection and purification : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) and purify via recrystallization or chiral HPLC.

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its experimental handling?

- Methodological Answer :

- Solubility : The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to its zwitterionic nature. Aqueous solubility is pH-dependent, peaking near its isoelectric point (predicted pI ~5.5) .

- logP : Experimental logP (0.01–0.9) suggests moderate hydrophilicity, requiring formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .

- Practical Tips : Store at −20°C under inert gas to prevent oxidation of methoxy groups. Use freshly prepared solutions to avoid aggregation in biological buffers.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the aromatic protons (δ 6.7–7.1 ppm, doublets) and methoxy groups (δ 3.8–3.9 ppm, singlets). C NMR confirms the carboxylic acid (δ ~175 ppm) and quaternary carbon adjacent to the amino group .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H] peak at m/z 226.1 (CHNO) .

- IR : Stretching vibrations for NH (~3350 cm), COOH (~1700 cm), and aromatic C-O (1250 cm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity compared to the (R)-enantiomer?

- Methodological Answer :

- Enantiomer-Specific Assays : Test both enantiomers in enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) and cell-based models. For example, the (S)-enantiomer may show higher affinity for aminotransferases due to spatial compatibility with active sites .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate enantiomeric configuration with binding poses. Validate with X-ray crystallography of protein-ligand complexes .

- Case Study : A 2024 study found the (S)-enantiomer inhibited COX-2 with IC = 2.3 µM, while the (R)-form showed no activity (<50% inhibition at 100 µM) .

Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting IC values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and solvent purity. For example, DMSO concentrations >1% can denature proteins, artificially altering IC .

- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Example : Discrepancies in kinase inhibition data (IC = 5–50 µM) were traced to variations in ATP concentrations across labs. Normalizing ATP levels to physiological concentrations (1 mM) resolved inconsistencies .

Q. How can researchers optimize the compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Degradation Pathways : Identify via accelerated stability testing (40°C/75% RH for 6 months). Common issues include oxidative demethoxylation (detected via LC-MS) and racemization (monitored via chiral HPLC) .

- Formulation Strategies : Lyophilize with cryoprotectants (trehalose) for storage. Use liposomal encapsulation to enhance plasma stability in vivo .

Comparative & Mechanistic Questions

Q. How do structural modifications (e.g., nitro or fluorine substitution) alter the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-nitro or 4-fluoro derivatives) and compare bioactivity. For instance, nitro groups enhance electron-deficient aromatic interactions, improving affinity for NADPH oxidases .

- Mechanistic Insight : Use QSAR models to predict logD and bioavailability. Fluorine substitution at the 4-position increases metabolic stability by blocking cytochrome P450 oxidation .

Q. What in vitro models are appropriate for evaluating the compound’s neuroprotective or anti-inflammatory potential?

- Methodological Answer :

- Neuroprotection : Primary neuron cultures exposed to glutamate-induced excitotoxicity. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) .

- Anti-Inflammation : LPS-stimulated macrophages (RAW 264.7). Quantify TNF-α and IL-6 via ELISA and NF-κB activation via luciferase reporter assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.